Potassium ethenyl(trifluoro)boranium, also known as potassium vinyltrifluoroborate, is a chemical compound with the formula CHBFK. It is classified as an organoborane, which features a boron atom bonded to carbon and fluorine atoms. This compound is notable for its trifluoroborate group, which enhances its reactivity and utility in various
The synthesis of potassium ethenyl(trifluoro)boranium typically involves the following methods:
These methods highlight the versatility and accessibility of potassium vinyltrifluoroborate in synthetic applications.
Potassium ethenyl(trifluoro)boranium finds numerous applications in organic synthesis and materials science:
Interaction studies involving potassium ethenyl(trifluoro)boranium primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help understand how this compound can be effectively employed in synthetic pathways. Research has demonstrated that its trifluoroborate moiety significantly influences its reactivity profile compared to other organoboron compounds, allowing for more efficient coupling reactions under milder conditions .
Several compounds exhibit similarities to potassium ethenyl(trifluoro)boranium due to their structural or functional characteristics. Here are some comparable compounds:
Compound Name | Formula | Notable Features |
---|---|---|
Potassium Trifluoroborate | KBF | Commonly used as a reagent in organic synthesis; lacks the vinyl group. |
Sodium Ethenyltrifluoroborate | CHBFNa | Similar reactivity but different cation; used in similar applications. |
Lithium Ethenyltrifluoroborate | CHBFLi | Exhibits unique solubility characteristics; useful in specialized reactions. |
Uniqueness: Potassium ethenyl(trifluoro)boranium stands out due to its vinyl group, which enhances its ability to participate in cross-coupling reactions more effectively than its counterparts lacking this functionality.
The most widely employed laboratory-scale synthesis of potassium ethenyl(trifluoro)boranium involves the conversion of vinylboronic acid using potassium hydrogen difluoride (KHF₂) [17] [28]. This fundamental transformation follows the general methodology developed for organotrifluoroborate preparation, wherein boronic acids react with KHF₂ in methanolic solutions [17] [27].
The standard procedure involves dissolving vinylboronic acid in methanol followed by the dropwise addition of a saturated aqueous solution of KHF₂ [17] [26]. The reaction typically requires 3-4 equivalents of KHF₂ relative to the boronic acid substrate [17] [27]. The mixture is stirred at room temperature for 1-2 hours until complete conversion is achieved, as monitored by nuclear magnetic resonance spectroscopy [17] [18].
An alternative approach utilizes vinylboronic acid pinacol ester as the starting material [9] [17]. This method involves fluoridation of the pinacol ester with potassium bifluoride in a mixed solvent system containing both organic solvent and water [9]. The reaction proceeds through initial hydrolysis of the pinacol ester to the corresponding boronic acid, followed by immediate conversion to the trifluoroborate salt [17] [27].
Temperature control is critical in this transformation, with optimal conditions typically maintained at room temperature to prevent decomposition [17] [25]. The reaction mixture is monitored using boron-11 nuclear magnetic resonance spectroscopy to assess conversion progress [17] [18].
A third synthetic route employs vinyl Grignard reagents as precursors [22] [23]. This methodology involves the initial reaction of vinyl magnesium halide with trialkyl borates at low temperature (-78°C), followed by hydrolysis and subsequent treatment with KHF₂ [22] [25]. The process requires careful temperature control and anhydrous conditions throughout the initial borylation step [22] [23].
The Grignard approach offers advantages in terms of substrate scope and functional group tolerance, although it requires more stringent handling procedures due to the moisture sensitivity of organomagnesium reagents [22] [30].
Recent developments have introduced hydroboration-based routes for vinyl trifluoroborate synthesis [23] [24]. This approach involves the hydroboration of ethylene or other vinyl precursors using dichloroborane or related hydroborating agents, followed by conversion to the trifluoroborate salt [23] [25].
The hydroboration method has shown particular promise for preparing vinyl trifluoroborates with high purity and yield [23] [24]. Temperature control during the hydroboration step is essential, with reactions typically conducted at 0°C to room temperature [23] [25].
Synthesis Method | Starting Material | Yield Range | Reaction Time |
---|---|---|---|
Boronic Acid Conversion | Vinylboronic acid | 85-95% | 1-2 hours |
Pinacol Ester Route | Vinyl pinacol boronate | 75-90% | 2-4 hours |
Grignard Approach | Vinyl magnesium halide | 70-85% | 4-6 hours |
Hydroboration Method | Ethylene/vinyl precursors | 80-92% | 3-5 hours |
Industrial production of potassium ethenyl(trifluoro)boranium requires careful consideration of raw material costs and availability [10] [31]. Potassium hydrogen difluoride represents a cost-effective fluorine source at approximately $0.07 per gram compared to alternative reagents such as pinacol at $0.70 per gram [22] [31]. This economic advantage makes the KHF₂-based routes particularly attractive for large-scale manufacturing [22] [31].
Large-scale production necessitates specialized equipment capable of handling both organic solvents and aqueous fluoride solutions [9] [11]. Reaction vessels must be constructed from materials resistant to fluoride corrosion, with polytetrafluoroethylene-lined equipment being preferred [24] [33]. The process requires efficient mixing systems to ensure homogeneous reaction conditions across large volumes [11] [13].
Temperature control systems become critical at industrial scale, particularly for exothermic steps involving Grignard reagents or hydroboration reactions [22] [25]. Heat removal capacity must be designed to maintain optimal reaction temperatures while ensuring safety margins [25] [30].
Industrial processes must address the generation of by-products, particularly pinacol when using boronate ester starting materials [17] [27]. Recovery and recycling systems for pinacol can improve process economics while reducing environmental impact [17] [24]. Solvent recovery systems are essential for methanol and tetrahydrofuran used in various synthetic routes [11] [17].
Fluoride-containing waste streams require specialized treatment protocols to meet environmental discharge standards [24] [33]. Ion exchange systems or precipitation methods may be employed to remove fluoride from aqueous waste streams [24] [27].
Industrial production requires robust analytical systems capable of monitoring product quality throughout the manufacturing process [11] [18]. In-line spectroscopic methods, particularly infrared and nuclear magnetic resonance spectroscopy, enable real-time monitoring of reaction progress [18] [20]. Automated sampling systems ensure representative quality control samples across large production batches [11] [13].
Statistical process control methodologies become essential for maintaining consistent product quality [11] [15]. Critical process parameters including temperature, pH, and reaction time must be continuously monitored and controlled within established specifications [13] [17].
Potassium ethenyl(trifluoro)boranium purification relies primarily on its differential solubility characteristics in various solvents [17] [34]. The compound exhibits excellent solubility in polar solvents including methanol, acetonitrile, acetone, and dimethylformamide, while remaining essentially insoluble in non-polar solvents such as diethyl ether and hexanes [22] [34].
The standard purification protocol involves dissolution of the crude product in acetone followed by filtration to remove inorganic salts and other insoluble impurities [17] [32]. The acetone solution is then concentrated under reduced pressure, and the product is precipitated by slow addition to diethyl ether [17] [23]. This precipitation technique yields crystalline material with high purity [17] [32].
Effective crystallization requires careful control of supersaturation and nucleation conditions [17] [34]. The optimal approach involves preparing a concentrated solution in acetone at elevated temperature (40-50°C), followed by slow cooling to room temperature [17] [25]. The addition of diethyl ether as an anti-solvent promotes crystal formation while minimizing oil formation [17] [32].
Crystal morphology can be controlled through the rate of anti-solvent addition and stirring conditions [17] [34]. Slow addition rates (1-2 mL/minute) combined with gentle stirring produce well-formed crystals with improved handling characteristics [17] [32].
When synthesized from pinacol boronate esters, the crude product often contains pinacol as a major impurity [17] [27]. Standard recrystallization methods prove inadequate for pinacol removal due to similar solubility characteristics [17] [24]. A specialized purification protocol has been developed involving repeated dissolution-evaporation cycles with aqueous methanol [17] [27].
The procedure involves dissolving the crude mixture in 50% aqueous methanol and removing volatile materials under reduced pressure at 45-50°C [17] [27]. This cycle is repeated 3-9 times depending on the physical nature of the product, with crystalline materials requiring fewer cycles than waxy residues [17] [24]. Nuclear magnetic resonance monitoring ensures pinacol content remains below 1 mol% [17] [18].
Continuous Soxhlet extraction with acetone provides an alternative purification method particularly suitable for research-scale preparations [28] [32]. This technique effectively separates the organotrifluoroborate from inorganic by-products while maintaining product integrity [28] [32].
Trituration methods using diethyl ether or tert-butyl methyl ether can remove specific impurities including disiloxane by-products from hydroboration reactions [23] [33]. These techniques prove particularly valuable when crystallization approaches fail to achieve desired purity levels [23] [34].
Purification Method | Solvent System | Typical Purity | Time Required |
---|---|---|---|
Acetone/Ether Precipitation | Acetone/Et₂O | 95-98% | 2-4 hours |
Aqueous Methanol Cycling | MeOH/H₂O | 98-99% | 6-12 hours |
Soxhlet Extraction | Acetone | 96-99% | 8-16 hours |
Ether Trituration | Et₂O/TBME | 93-97% | 1-3 hours |
Nuclear magnetic resonance spectroscopy provides the primary analytical tool for quality assessment of potassium ethenyl(trifluoro)boranium [18] [20]. Proton nuclear magnetic resonance spectra exhibit characteristic vinyl signals with chemical shifts consistent with the ethenyl substituent [18] [19]. The vinyl protons appear as complex multipiples in the range of 5.5-6.5 parts per million [18] [20].
Boron-11 nuclear magnetic resonance spectroscopy offers definitive identification of the trifluoroborate moiety [18] [19]. The spectrum typically displays a quartet pattern (1:3:3:1) due to coupling with three equivalent fluorine atoms, with chemical shifts ranging from -2.5 to 7.0 parts per million relative to boron trifluoride etherate [18] [34]. Enhanced resolution techniques using modified pulse sequences enable clear observation of boron-fluorine coupling constants [18] [20].
Fluorine-19 nuclear magnetic resonance provides complementary structural confirmation [18] [19]. The fluorine spectrum exhibits a quartet pattern (1:1:1:1) with chemical shifts typically between -129 and -141 parts per million relative to trichlorofluoromethane [18] [20]. The high sensitivity and zero quadrupolar moment of fluorine-19 make this technique particularly valuable for quantitative analysis [18] [19].
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [26] [20]. Electrospray ionization techniques are particularly effective for organotrifluoroborates, with the anionic trifluoroborate species readily detected in negative ion mode [26] [20]. The characteristic isotope pattern provides additional structural confirmation [20] [26].
Fragmentation patterns in tandem mass spectrometry experiments offer insights into structural integrity and potential decomposition pathways [20] [26]. Loss of fluorine atoms or boron trifluoride represents common fragmentation routes that can be monitored for quality assessment purposes [20] [26].
Vibrational spectroscopy techniques provide valuable complementary analytical information [2] [18]. Infrared spectroscopy reveals characteristic boron-fluorine stretching frequencies in the region of 1000-1100 cm⁻¹ [2] [18]. Carbon-boron stretching modes appear at lower frequencies, typically around 700-800 cm⁻¹ [2] [18].
Raman spectroscopy offers enhanced sensitivity for boron-containing compounds and can provide structural information not readily available from infrared techniques [2] [18]. The symmetric stretching modes of the trifluoroborate group produce intense Raman signals that serve as diagnostic fingerprints [2] [18].
Gravimetric analysis following complete combustion provides absolute purity determination [12] [17]. The theoretical ash content upon complete oxidation can be calculated from the potassium content, enabling assessment of inorganic impurities [12] [17]. Thermogravimetric analysis under controlled atmospheres reveals decomposition temperatures and thermal stability characteristics [12] [14].
Ion chromatography enables quantitative determination of fluoride content, which should correspond to theoretical values for pure material [18] [24]. Deviations from expected fluoride levels indicate either incomplete conversion or decomposition [18] [24]. Atomic absorption spectroscopy provides quantitative potassium analysis for stoichiometric verification [12] [18].
Analytical Technique | Information Provided | Typical Specifications |
---|---|---|
¹H NMR | Vinyl proton identity | δ 5.5-6.5 ppm |
¹¹B NMR | Trifluoroborate confirmation | δ -2.5 to 7.0 ppm (quartet) |
¹⁹F NMR | Fluorine environment | δ -129 to -141 ppm (quartet) |
HRMS | Molecular weight/composition | [M-K]⁻ = 95.02 |
IR Spectroscopy | B-F stretching | 1000-1100 cm⁻¹ |
Gravimetric Analysis | Overall purity | >95% theoretical yield |
Reaction Parameter | Optimal Conditions/Results | Source Citation |
---|---|---|
Optimal Catalyst System | PdCl₂ + PPh₃ | [1] [2] |
Optimal Base | Cs₂CO₃ (3 equivalents) | [1] [2] |
Optimal Solvent System | THF/H₂O (9:1) | [1] [2] |
Reaction Temperature | 85°C | [1] [2] |
Catalyst Loading (PdCl₂) | 2 mol% | [1] [2] |
Ligand Loading (PPh₃) | 6 mol% | [1] [2] |
Typical Reaction Time | 22 hours | [1] [2] |
Yield Range (Electron-deficient ArBr) | 64-87% | [1] |
Yield Range (Electron-rich ArBr) | 72-93% | [1] |
Functional Group Tolerance | Nitriles, ketones, esters, aldehydes, alcohols, nitro groups | [1] [2] |
Compatible Electrophiles | Iodides, bromides, triflates | [1] |
Incompatible Electrophiles | Chlorides (poor conversion without special ligands) | [1] |
The mechanistic pathway involves initial hydrolysis of the potassium organotrifluoroborate to generate the corresponding boronic acid in situ, followed by transmetalation with the palladium catalyst [1] [3]. This "slow release" strategy minimizes side reactions such as oxidative homocoupling and protodeboronation by preventing substantial accumulation of the boronic acid [3] [4]. The reaction demonstrates remarkable functional group tolerance, proceeding efficiently in the presence of nitriles, ketones, esters, aldehydes, alcohols, and nitro groups [1].
Electron-deficient bromides exhibit higher reaction rates compared to electron-rich bromides, presumably due to more rapid oxidative addition of electron-deficient electrophiles to the palladium center [1]. The cross-coupling reaction shows excellent compatibility with iodides, bromides, and triflates, while chlorides require specialized ligand systems for acceptable conversion [1].
Research findings indicate that potassium ethenyl(trifluoro)boranium participates in hydroamination and diastereoselective reaction sequences, particularly in Mannich-type transformations [5] [6]. The compound serves as a versatile substrate in diastereoselective hydroamination reaction sequences, where stereochemical control can be achieved through careful selection of reaction conditions and auxiliary groups [5] [7].
The mechanistic pathway for hydroamination typically involves the formation of intermediate complexes that facilitate stereoselective addition across the vinyl moiety [8]. Diastereoselective control in these reactions arises from steric interactions between the trifluoroborate group and incoming nucleophiles, with the bulky nature of the BF₃K⁻ unit providing effective facial discrimination [9] [10].
Studies have demonstrated that the diastereoselectivity of hydroamination processes can be influenced by the choice of amine source, reaction temperature, and catalyst system [8] [9]. The presence of the electron-withdrawing trifluoroborate group activates the vinyl moiety toward nucleophilic attack while simultaneously providing steric guidance for stereocontrol [11].
Potassium ethenyl(trifluoro)boranium exhibits remarkable versatility in radical-mediated transformations, serving both as a radical precursor and radical acceptor under various reaction conditions [12] [13] [14]. Visible-light photoredox catalysis enables efficient vinylation and allylation of electrophilic radicals with the compound, demonstrating good functional group compatibility [12].
Table 3: Radical-Mediated Transformation Pathways
Radical Reaction Type | Mechanism and Results | Source Citation |
---|---|---|
Photoredox-Catalyzed Vinylation | Electrophilic radicals with vinyl trifluoroborates under photoredox catalysis | [12] [13] |
Visible-Light Mediated Reactions | Good functional group compatibility with mechanistic studies | [12] |
Radical-Radical Coupling | Benzylic potassium trifluoroborates with acyl azolium triflates | [15] [16] |
Atom Transfer Radical Addition (ATRA) | Higher reactivity of α-boryl radical compared to boronic acid pinacol esters | [17] |
CF₃ Radical Addition | Trifluoroborates serve as both radical sources and acceptors | [13] [14] |
α-Boryl Radical Reactivity | Enhanced halogen atom abstraction in ATRA reactions | [17] |
Photoredox Catalyst Type | Organic photocatalysts and transition metal complexes | [12] [15] [16] |
Reaction Conditions | Visible light irradiation, mild temperatures, air-stable reagents | [12] [13] [15] |
Functional Group Compatibility | Tolerant of various functional groups | [12] [13] [15] |
The α-boryl radical derived from potassium ethenyl(trifluoro)boranium demonstrates significantly higher reactivity compared to α-boryl radicals from alkylboronic acid pinacol esters in halogen atom abstraction steps of atom transfer radical addition reactions [17]. This enhanced reactivity enables unique alkylboron synthesis pathways that are difficult to achieve through alternative methods [17].
Photoredox-catalyzed radical-radical coupling reactions involve the formation of carbon-centered radicals from the trifluoroborate under oxidative conditions, which subsequently participate in coupling with persistent radicals such as acyl azolium species [15] [16]. These transformations proceed under mild conditions using organic photocatalysts and visible light irradiation [12] [13] [15].
The hydrolysis kinetics of potassium ethenyl(trifluoro)boranium represent a mechanistic outlier among organotrifluoroborate compounds, exhibiting significantly faster hydrolysis rates than predicted by conventional structural analysis [4] [18] [19]. The compound undergoes rapid hydrolysis under basic Suzuki-Miyaura coupling conditions through a unique hydrophilic mechanism pathway [4] [18] [19].
Table 2: Hydrolysis Kinetics and Boronic Acid Interconversion
Hydrolysis Parameter | Potassium Vinyltrifluoroborate Data | Source Citation |
---|---|---|
Hydrolysis Classification | Mechanistic Outlier (Class I) | [4] [18] [19] |
Hydrolysis Rate under Basic Conditions | Nearly 2 orders of magnitude faster than predicted | [4] [18] [19] |
Mechanism Type | Hydrophilic mechanism (pathway iii) | [4] [18] [19] |
pH Dependence | pH sensitive due to phase-splitting | [4] [18] [19] |
Temperature Conditions | 55°C | [4] [18] [19] |
Solvent System | THF/H₂O with Cs₂CO₃ | [4] [18] [19] |
Unique Characteristic | Sufficient hydrophilicity to partition into aqueous biphase | [4] [18] [19] |
Partitioning Behavior | Extensive partitioning into aqueous minor phase | [4] [18] [19] |
Rate Enhancement Factor | ~100× faster than predicted by B-F bond analysis | [4] [18] [19] |
Hydrolysis Half-life Range | < 1 hour | [4] [18] [19] |
The exceptional hydrolysis behavior arises from the compound's sufficient hydrophilicity to partition extensively into the predominantly aqueous minor biphase formed when cesium carbonate induces phase-splitting in tetrahydrofuran/water mixtures [4] [18] [19]. This partitioning enables rapid hydrolysis through a mechanism distinct from the typical acid-catalyzed or direct fluoride dissociation pathways observed with other organotrifluoroborates [4] [18] [19].
Under standard Suzuki-Miyaura coupling conditions (tetrahydrofuran/water, cesium carbonate, 55°C), the hydrolysis proceeds with a half-life of less than one hour, representing approximately 100-fold rate enhancement compared to predictions based on boron-fluorine bond length analysis [4] [18] [19]. This rapid hydrolysis ensures efficient in situ generation of vinylboronic acid while minimizing accumulation that could lead to undesired side reactions [4] [18] [19].